molecular formula C8H9FN2O B1371069 5-amino-2-fluoro-N-methylbenzamide CAS No. 1153287-97-8

5-amino-2-fluoro-N-methylbenzamide

Cat. No.: B1371069
CAS No.: 1153287-97-8
M. Wt: 168.17 g/mol
InChI Key: LOKXXWPLTXZUMQ-UHFFFAOYSA-N
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Description

5-amino-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H9FN2O It is a white or off-white crystalline solid that is soluble in various organic solvents such as methanol, ethanol, and dimethyl sulfoxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-N-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzoic acid, is nitrated to form 2-fluoro-5-nitrobenzoic acid.

    Reduction: The nitro group in 2-fluoro-5-nitrobenzoic acid is reduced to an amino group, yielding 5-amino-2-fluorobenzoic acid.

    Amidation: The final step involves the reaction of 5-amino-2-fluorobenzoic acid with methylamine to form this compound.

The reaction conditions for these steps typically involve the use of solvents such as dimethylformamide and tetrahydrofuran, and reagents such as sulfuryl chloride for the nitration step and hydrogen gas with a palladium catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form 5-amino-2-fluorobenzylamine.

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: 5-nitro-2-fluoro-N-methylbenzamide.

    Reduction: 5-amino-2-fluorobenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-2-fluoro-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may act as an inhibitor or activator of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-fluoro-N-methylbenzamide
  • 2-bromo-5-fluoro-N-methylbenzamide
  • 2-amino-5-fluoro-N-methylbenzamide

Uniqueness

5-amino-2-fluoro-N-methylbenzamide is unique due to the specific positioning of the amino and fluoro groups on the benzamide ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-amino-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKXXWPLTXZUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656102
Record name 5-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153287-97-8
Record name 5-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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